BenchChemオンラインストアへようこそ!

VU6001192

mGlu2 selective NAM subtype selectivity group II mGlu pharmacology

VU6001192 is a 4-oxo-1-aryl-1,4-dihydroquinoline-3-carboxamide derivative that functions as a negative allosteric modulator (NAM) of metabotropic glutamate receptor subtype 2 (mGlu2). It exhibits potent inhibitory activity against mGlu2 with an IC50 of 207 nM, while demonstrating no activity against mGlu3 or the remaining six mGlu subtypes at concentrations tested. This selective inhibition profile addresses a critical gap in pharmacological tool compounds, as traditional group II mGlu antagonists (mGlu2/3 dual inhibitors) cannot resolve the distinct biological functions of mGlu2 versus mGlu3 in the central nervous system. VU6001192 is supplied for research use only in neurological disease investigations, particularly depression and other CNS disorders.

Molecular Formula C23H24FN3O3
Molecular Weight 409.46
Cat. No. B1193726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVU6001192
SynonymsVU6001192;  VU 6001192;  VU-6001192
Molecular FormulaC23H24FN3O3
Molecular Weight409.46
Structural Identifiers
SMILESO=C1C(C(N)=O)=CN(C2=CC=C(F)C=C2)C(C1=C3)=CC=C3CN4C[C@@H](C)O[C@@H](C)C4
InChIInChI=1S/C23H24FN3O3/c1-14-10-26(11-15(2)30-14)12-16-3-8-21-19(9-16)22(28)20(23(25)29)13-27(21)18-6-4-17(24)5-7-18/h3-9,13-15H,10-12H2,1-2H3,(H2,25,29)/t14-,15+
InChIKeyMIESVVLHUFOIOH-GASCZTMLSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

VU6001192 for Research Applications: A Selective mGlu2 Negative Allosteric Modulator with Defined Subtype Specificity


VU6001192 is a 4-oxo-1-aryl-1,4-dihydroquinoline-3-carboxamide derivative that functions as a negative allosteric modulator (NAM) of metabotropic glutamate receptor subtype 2 (mGlu2) [1]. Unlike orthosteric ligands that compete with glutamate at the conserved orthosteric binding site, VU6001192 binds to a distinct allosteric site, enabling modulation of receptor activity without displacing endogenous ligand . The compound exhibits potent inhibitory activity against mGlu2 with an IC50 of 207 nM, while demonstrating no activity against mGlu3 or the remaining six mGlu subtypes at concentrations tested [1]. This selective inhibition profile addresses a critical gap in pharmacological tool compounds, as traditional group II mGlu antagonists (mGlu2/3 dual inhibitors) cannot resolve the distinct biological functions of mGlu2 versus mGlu3 in the central nervous system [1]. VU6001192 is supplied for research use only in neurological disease investigations, particularly depression and other CNS disorders .

Why Generic mGlu2/3 Antagonists Cannot Substitute for VU6001192 in Dissecting mGlu2-Specific Functions


Substitution of VU6001192 with traditional mGlu2/3 orthosteric antagonists or pan-group II NAMs fails to address the fundamental requirement of subtype-selective pharmacological interrogation. Historically, compounds with activity at both mGlu2 and mGlu3 receptors have been used to establish a link between group II mGlu inhibition and various CNS diseases [1]. However, mGlu2 and mGlu3 exhibit distinct expression patterns and functional roles within brain regions associated with emotional states, including the amygdala, hippocampus, and prefrontal cortex [1]. Compounds that inhibit both receptors cannot delineate whether observed in vivo effects stem from mGlu2 blockade, mGlu3 blockade, or combined inhibition. Furthermore, previously disclosed mGlu2 NAMs consistently demonstrated poor central nervous system (CNS) penetration, with brain-to-plasma partition coefficients (Kp values) of approximately 0.3 and unbound brain-to-plasma ratios (Kp,uu) of approximately 0.1, limiting their utility for in vivo CNS studies [2]. The optimization of VU6001192 via a reductionist approach to a truncated picolinamide core scaffold overcame this limitation, yielding analogs with substantially improved CNS exposure profiles [2]. These dual requirements—mGlu2-over-mGlu3 selectivity and adequate brain penetration—render generic substitution scientifically invalid for studies seeking to assign specific functions to mGlu2 inhibition.

VU6001192 Product-Specific Quantitative Differentiation Evidence: Direct Comparisons with Closest Analogs


Selectivity Advantage: VU6001192 Exhibits mGlu2-Specific Inhibition with No Activity at mGlu3

VU6001192 demonstrates unambiguous selectivity for mGlu2 over mGlu3, a feature absent in traditional group II mGlu antagonists. In radioligand binding and functional assays conducted at Vanderbilt University, VU6001192 exhibited potent inhibitory activity against mGlu2 (IC50 = 207 nM) while showing no detectable activity at mGlu3 or the other six mGlu subtypes at concentrations tested [1]. This contrasts with orthosteric antagonists such as LY341495, which inhibit both mGlu2 and mGlu3 with similar potency, and earlier mGlu2/3 NAMs that lack single-subtype discrimination [1].

mGlu2 selective NAM subtype selectivity group II mGlu pharmacology

CNS Penetration Advantage: VU6001966 (Optimized Analog from VU6001192 Scaffold) Achieves Superior Brain Exposure vs. Previously Disclosed mGlu2 NAMs

Optimization of the VU6001192 scaffold via a reductionist approach to a truncated picolinamide core yielded VU6001966, an analog that achieves CNS penetration metrics substantially exceeding all previously disclosed mGlu2 NAMs [1]. VU6001966 exhibited a brain-to-plasma partition coefficient (Kp) of 1.9 and an unbound brain-to-plasma ratio (Kp,uu) of 0.78 [1]. In contrast, previously reported mGlu2 NAMs consistently demonstrated Kp values of approximately 0.3 and Kp,uu values of approximately 0.1 [1].

CNS penetration brain exposure blood-brain barrier permeability

In Vitro Potency Enhancement: VU6001966 Improves mGlu2 Inhibitory Potency 2.65-Fold vs. Parent Scaffold VU6001192

The reductionist optimization of the VU6001192 scaffold to a truncated picolinamide core yielded VU6001966, which demonstrates a 2.65-fold improvement in mGlu2 inhibitory potency compared to the parent compound VU6001192 [1]. VU6001966 exhibits an IC50 of 78 nM against mGlu2 while maintaining selectivity over mGlu3 (IC50 > 30 µM) [1].

mGlu2 NAM potency structure-activity relationship IC50 comparison

Functional Target Engagement: VU6001192 Antagonizes mGlu2/3 Agonist LY379268-Induced EPSC Suppression Ex Vivo

In ex vivo electrophysiological recordings from rodent brain slices, VU6001192 (10 µM) significantly blocked the suppression of excitatory postsynaptic currents (EPSCs) induced by the mGlu2/3 orthosteric agonist LY379268 (100 nM) [1]. The effect was statistically significant (p < 0.05, Dunnett's test) and occurred within 10 minutes of compound application [1].

ex vivo electrophysiology target engagement mGlu2 functional antagonism

VU6001192 Application Scenarios: Research Contexts Where Subtype-Selective mGlu2 Inhibition Is Scientifically Essential


Dissecting mGlu2-Specific vs. mGlu3-Mediated Contributions to Antidepressant-Like Effects

VU6001192 enables researchers to isolate mGlu2-specific contributions to antidepressant-like phenotypes in rodent behavioral models. Prior studies using pan-mGlu2/3 antagonists could not distinguish whether observed effects originated from mGlu2 blockade, mGlu3 blockade, or both [1]. By employing VU6001192 (mGlu2-selective) alongside an mGlu3-selective NAM such as VU0469942 in parallel experimental arms, researchers can definitively assign behavioral outcomes to specific receptor subtypes [2]. This approach is particularly valuable given that mGlu2 and mGlu3 exhibit distinct expression patterns in the amygdala, hippocampus, and prefrontal cortex—brain regions critically implicated in mood regulation [1].

Evaluating mGlu2-Mediated Modulation of Glutamatergic Synaptic Transmission in Ex Vivo Electrophysiology

VU6001192 is a validated tool compound for ex vivo electrophysiological studies examining mGlu2-mediated regulation of synaptic transmission. In rodent brain slice preparations, VU6001192 (10 µM) significantly blocks mGlu2/3 agonist LY379268-induced EPSC suppression, with effects observable within 10 minutes of application [2]. Critically, parallel experiments with the mGlu3-selective NAM VU0469942 show no such blockade, confirming that LY379268's effects at this synapse are mGlu2-mediated [2]. This application is essential for mapping the regional and cell-type-specific contributions of mGlu2 to glutamatergic signaling.

Prioritizing mGlu2 NAM Scaffolds with Superior CNS Penetration for In Vivo Behavioral Pharmacology

For research programs requiring robust in vivo target engagement, the VU6001192-derived scaffold represented by VU6001966 offers quantifiable advantages over previously disclosed mGlu2 NAMs. VU6001966 achieves a Kp of 1.9 and Kp,uu of 0.78, representing approximately 6.3-fold and 7.8-fold improvements, respectively, over the Kp (~0.3) and Kp,uu (~0.1) values typical of earlier mGlu2 NAMs [2]. This CNS penetration profile enables dosing regimens that achieve unbound brain concentrations 3-fold higher than the compound's IC50, a threshold associated with robust target engagement in vivo [2]. Procurement of compounds within this scaffold series is scientifically justified when CNS exposure is a critical determinant of experimental success.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for VU6001192

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.